1,6-Bis(methylsulfonyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(methylsulfonyl)hexane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two methylsulfonyl groups attached to a hexane backbone
Vorbereitungsmethoden
1,6-Bis(methylsulfonyl)hexane can be synthesized through several methods. One common synthetic route involves the reaction of hexane-1,6-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,6-Bis(methylsulfonyl)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone and sulfide derivatives .
Wissenschaftliche Forschungsanwendungen
1,6-Bis(methylsulfonyl)hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,6-Bis(methylsulfonyl)hexane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit SOX2 signaling, induce cell cycle arrest, and suppress cell viability in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,6-Bis(methylsulfonyl)hexane can be compared with similar compounds such as:
1,6-Bis(methylsulfinyl)hexane: This compound has similar structural features but contains sulfinyl groups instead of sulfonyl groups.
Methylsulfonylmethane: Known for its use as a dietary supplement, this compound has a simpler structure with only one sulfonyl group.
The uniqueness of this compound lies in its dual sulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
15394-34-0 |
---|---|
Molekularformel |
C8H18O4S2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1,6-bis(methylsulfonyl)hexane |
InChI |
InChI=1S/C8H18O4S2/c1-13(9,10)7-5-3-4-6-8-14(2,11)12/h3-8H2,1-2H3 |
InChI-Schlüssel |
LTKSDJDRDVGDHS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCCCCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.